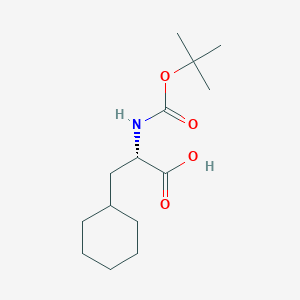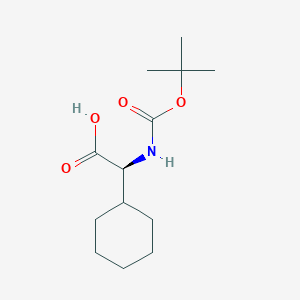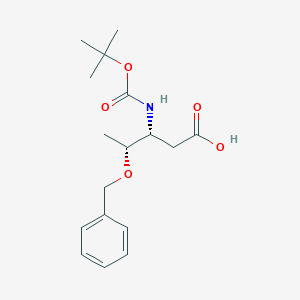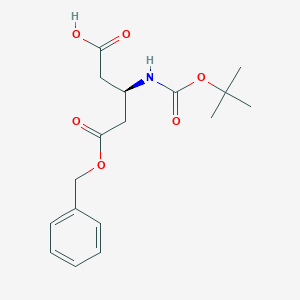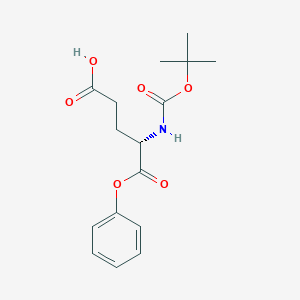
N-t-Butyloxycarbonyl-glutamic acid alpha phenyl ester
Overview
Description
“N-t-Butyloxycarbonyl-glutamic acid alpha phenyl ester” is a chemical compound classified as an intermediate . It has a Chemical Abstracts Service (CAS) Number as 59587-94-9 . The compound is also known by other names such as BOC-GluOPh, N-t-BOC-L-glutamic acid alpha-phenyl ester .
Synthesis Analysis
The synthesis of “this compound” involves the use of the tert-butyloxycarbonyl (Boc) group, which is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions .Molecular Structure Analysis
The molecular formula of “this compound” is C16H21NO6. Its molecular weight is 323.34 g/mol.Chemical Reactions Analysis
The deprotection of the N-Boc group from a structurally diverse set of compounds can be accomplished using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .Physical And Chemical Properties Analysis
The compound has a density of 1.213±0.060 g/cm3 . Its boiling point is 522.1±45.0 °C .Scientific Research Applications
Biomedical Applications
N-t-Butyloxycarbonyl-glutamic acid alpha phenyl ester, due to its structural resemblance to poly-glutamic acids, may share some applications with poly(glutamic acid) (PGA) derivatives in biomedical fields. PGA and its derivatives are known for their biodegradability, non-toxicity, and water solubility, making them suitable for various biomedical applications. They have been extensively studied for use in drug delivery systems, biological adhesives, and biomedical materials due to these properties. For example, PGA has found applications as a carrier for drug delivery, demonstrating its potential in enhancing the therapeutic efficacy of various drugs (Shih, Van, & Shen, 2004).
Corrosion Inhibition
Glutamic acid derivatives, including those structurally related to this compound, have been investigated for their potential as corrosion inhibitors for metals. These derivatives can interact with metal surfaces to form protective layers, thus inhibiting corrosion. The effectiveness of these compounds as corrosion inhibitors depends on the experimental conditions and the presence of specific ions. This application is significant in industrial processes where metal preservation is crucial (Hamadi, Mansouri, Oulmi, & Kareche, 2018).
Food Industry Applications
In the food industry, derivatives of poly-glutamic acid, which may relate to the applications of this compound, are used to improve the physical properties and taste of food products. γ-Poly-glutamic acid (γ-PGA), for instance, enhances food flavor, texture, and has health-promoting properties. It acts as a natural preservative, taste enhancer, and can be used in developing functional foods with added health benefits. This showcases the versatility and potential of glutamic acid derivatives in food technology and nutrition (Wang et al., 2020).
Environmental and Agricultural Applications
This compound, by association with its structural analogs, could be involved in environmental and agricultural applications. For instance, glutamic acid derivatives have been studied for their role in nitrogen assimilation in plants, which is crucial for their growth and development. Enhancing nitrogen use efficiency in crops can lead to more sustainable agricultural practices and reduce the environmental impact of fertilizers. Furthermore, these compounds may play a role in controlling greenhouse gas emissions from agricultural practices, showcasing their potential environmental benefits (Khan et al., 2017).
Mechanism of Action
Target of Action
It is known that the compound is a derivative of glutamic acid, which plays a crucial role in protein synthesis and serves as a neurotransmitter in the nervous system .
Mode of Action
The compound contains a tert-butyloxycarbonyl (boc) protecting group, which is commonly used in organic synthesis to protect amines . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This suggests that Boc-Gluoph may interact with its targets by releasing the protected amine under specific conditions, thereby initiating further biochemical reactions.
Biochemical Pathways
Given that it is a derivative of glutamic acid, it may be involved in pathways related to protein synthesis and neurotransmission .
Pharmacokinetics
The boc group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with hydrochloric acid in methanol . This suggests that the bioavailability of Boc-Gluoph may be influenced by the pH and the presence of specific enzymes in the body.
Result of Action
Based on its structure, it is plausible that the compound could influence protein synthesis and neurotransmission due to its glutamic acid derivative nature .
Action Environment
Factors such as ph and temperature could potentially affect the stability of the boc group and hence the overall action of boc-gluoph .
properties
IUPAC Name |
(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenoxypentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(9-10-13(18)19)14(20)22-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,19)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGORLVQLJSWBX-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)O)C(=O)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90208250 | |
| Record name | N-t-Butyloxycarbonyl-glutamic acid alpha phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90208250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59587-94-9 | |
| Record name | N-t-Butyloxycarbonyl-glutamic acid alpha phenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059587949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-t-Butyloxycarbonyl-glutamic acid alpha phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90208250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





